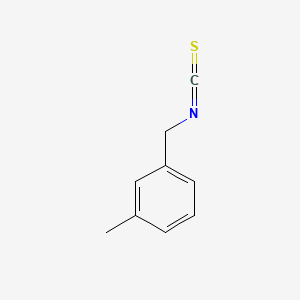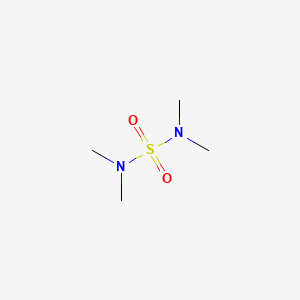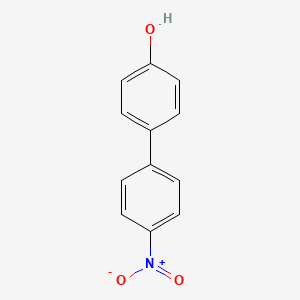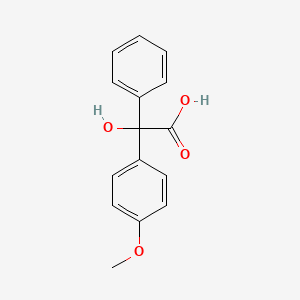
Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid
Übersicht
Beschreibung
Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid is a compound that has been studied in various contexts due to its potential biological and chemical significance. While the provided papers do not directly address this exact compound, they do provide insights into related compounds that can help infer some properties and reactions of Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simpler aromatic compounds and incorporating functional groups through processes such as condensation, hydrolysis, hydroxylation, and esterification . For example, (3-Hydroxy-4-methoxy phenyl) acetic acid was synthesized from isovanillin and rodanine, with an overall yield of 59.6% . Similarly, the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl] acetate involved esterification and subsequent reactions with 3,4-dihydro-2H-pyran and other reagents .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, (3-Methoxyphenyl)acetic acid crystallizes in the monoclinic space group P21/c and forms dimers in the crystalline state through O-H...O hydrogen bonds . The title compound in another study, DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid, shows the acetic acid side chain adopting a roughly perpendicular orientation to the phenyl ring .
Chemical Reactions Analysis
The chemical behavior of related compounds includes their stability under certain conditions and their reactivity. For example, 3-methoxy-4-hydroxyphenyllactic acid (MHPLA) was used as an internal standard for the measurement of other metabolites in human cerebrospinal fluid, indicating its stability under the conditions of the study . The biotransformation of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid by bacterial species also highlights the stereoselective nature of biochemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their behavior in analytical techniques. For instance, the assay of urinary 4-hydroxy-3-methoxyphenylacetic (homovanillic) acid by liquid chromatography with electrochemical detection suggests its electroactive nature and the ability to be separated based on its physicochemical properties . The stability of various metabolites in human cerebrospinal fluid at -70 degrees C also provides information on the physical stability of these compounds .
Relevant Case Studies
Case studies involving related compounds often focus on their biological significance or their role as biomarkers. For example, increased levels of homovanillic acid in urine have been associated with neuroblastoma, pheochromocytoma, and Parkinson's disease . The anti-oxidation activities of (3-Hydroxy-4-methoxy phenyl) acetic acid were studied using the DPPH radical scavenging method, indicating its potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Structural Activity Relationships
Research on hydroxycinnamic acids (HCAs), including Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid, highlights their significant biological properties, particularly as antioxidants. Structural Activity Relationships (SARs) studies indicate the critical role of an unsaturated bond in the side chain and the ortho-dihydroxy phenyl group for antioxidant activity. These studies lay the foundation for generating more potent antioxidant molecules through medicinal chemistry (Razzaghi-Asl et al., 2013).
Pharmacological and Biological Activities
The conjugates of p-Coumaric acid, a related compound, have been extensively studied for their bioactivities, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory effects. This research underlines the potential of hydroxycinnamic acids and their derivatives in developing treatments for various diseases, suggesting that modifications can enhance biological activities (Pei et al., 2016).
Applications in Cosmetic and Pharmaceutical Industries
Hydroxycinnamic acids and their derivatives, including Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid, exhibit multiple functions that are beneficial in cosmetic and therapeutic formulations. These include UV protective effects, anti-aging, and anti-inflammatory properties. The challenge of poor stability and degradation has been addressed through microencapsulation techniques, enabling sustained release and enhanced stability in formulations (Taofiq et al., 2017).
Biotechnological Applications
The versatility of hydroxycinnamic acids extends into biotechnological applications, particularly in the synthesis of biodegradable polymers from lactic acid. This showcases the compound's potential as a sustainable feedstock for green chemistry, enabling the production of valuable chemicals via biotechnological routes (Gao et al., 2011).
Environmental and Industrial Applications
In addition to their biological and cosmetic applications, hydroxycinnamic acids have shown potential in environmental and industrial contexts. Their antioxidant activities contribute to the development of natural preservation methods and sustainable practices in various industries, underscoring the importance of these compounds in promoting environmental health and sustainability (Shahidi & Chandrasekara, 2010).
Eigenschaften
IUPAC Name |
2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-13-9-7-12(8-10-13)15(18,14(16)17)11-5-3-2-4-6-11/h2-10,18H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRLXQHDQNHPLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282914 | |
| Record name | Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid | |
CAS RN |
4237-50-7 | |
| Record name | NSC28711 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxy-(4-methoxy-phenyl)-phenyl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



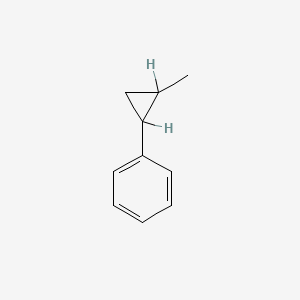
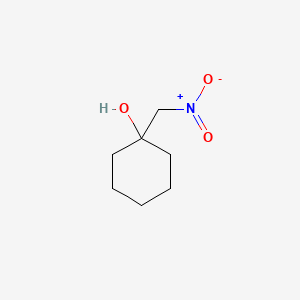
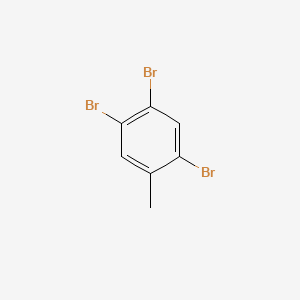
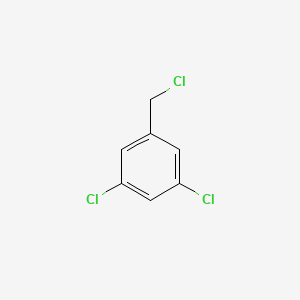
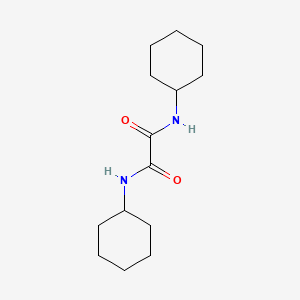
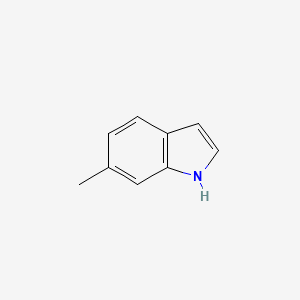
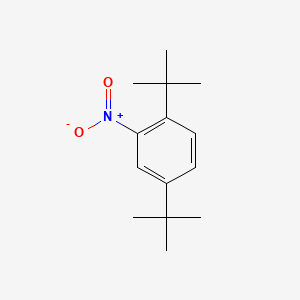
![Dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1295348.png)
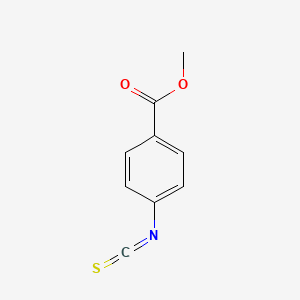
![2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B1295350.png)
